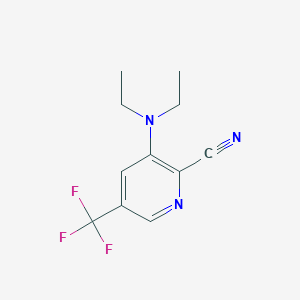![molecular formula C16H36O6Si B1405103 2-[2-(2-{2-[2-(叔丁基二甲基甲硅烷基氧基)-乙氧基]-乙氧基}-乙氧基)-乙氧基]-乙醇 CAS No. 393174-68-0](/img/structure/B1405103.png)
2-[2-(2-{2-[2-(叔丁基二甲基甲硅烷基氧基)-乙氧基]-乙氧基}-乙氧基)-乙氧基]-乙醇
描述
The compound is a type of organosilicon compound, which are known for their stability and versatility. The “Tert-butyl-dimethyl-silanyloxy” part suggests the presence of a tert-butyl group (a carbon atom bonded to three other carbon atoms) and a dimethylsilanyloxy group (a silicon atom bonded to two methyl groups and an oxygen atom). The rest of the compound consists of repeating ethoxy groups (an oxygen atom bonded to an ethyl group), which could make the compound quite polar and potentially soluble in many organic solvents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tert-butyl-dimethyl-silanyloxy group and the addition of the ethoxy groups. This could potentially be achieved through a series of reactions involving organosilicon reagents and alcohols .Molecular Structure Analysis
The molecular structure of this compound would be quite large due to the repeating ethoxy groups. The presence of the silicon atom in the tert-butyl-dimethyl-silanyloxy group could also introduce some interesting structural features, as silicon atoms can form stable bonds with a variety of other atoms .Chemical Reactions Analysis
As an organosilicon compound, this molecule could potentially participate in a variety of chemical reactions. The ethoxy groups could potentially be reactive, particularly in the presence of strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the length of the ethoxy chain and the specific arrangement of the atoms. It could potentially be a liquid at room temperature, and its solubility would likely depend on the polarity of the solvent .科学研究应用
合成与表征
2-[2-(2-{2-[2-(叔丁基二甲基甲硅烷基氧基)-乙氧基]-乙氧基}-乙氧基)-乙氧基]-乙醇等化合物已被合成并表征,用于各种应用。例如,Bıyıklıoğlu、Ömeroğlu 和 Alp (2016) 的一项研究讨论了两性轴向二取代硅(IV)酞菁的合成和电化学性质,其中涉及使用类似的乙氧基-乙醇结构 (Bıyıklıoğlu、Ömeroğlu 和 Alp,2016)。
电化学性质
与 2-[2-(2-{2-[2-(叔丁基二甲基甲硅烷基氧基)-乙氧基]-乙氧基}-乙氧基)-乙氧基]-乙醇相关的化合物的电化学性质是一个重要的研究领域。例如,Bıyıklıoğlu 等人 (2016) 前面提到的研究调查了具有乙氧基-乙醇结构的硅酞菁的电化学性质,揭示了它们在电子和光子器件中的氧化还原行为和潜在应用 (Bıyıklıoğlu、Ömeroğlu 和 Alp,2016)。
粘度和分子相互作用
已经对类似于 2-[2-(2-{2-[2-(叔丁基二甲基甲硅烷基氧基)-乙氧基]-乙氧基}-乙氧基)-乙氧基]-乙醇的化合物的粘度进行了研究,以了解它们的分子间相互作用。例如,Kinart 等人 (2006) 探索了涉及叔丁基乙醚和各种正烷氧基乙醇的二元混合物的粘度,提供了对这些化合物的分子相互作用和行为的见解 (Kinart、Ćwiklińska、Kinart 和 Bald,2006)。
催化性质
具有乙氧基-乙醇结构的化合物的催化性质也引起人们的兴趣。Gazsi 等人 (2011) 关于负载型金催化剂上乙醇的吸附和分解的研究揭示了乙氧基物种在催化过程中的作用,暗示了在化学合成和能源生产中的潜在应用 (Gazsi、Koos、Bánsági 和 Solymosi,2011)。
聚合和材料科学
该化合物在聚合和材料科学方面的潜力值得注意。Hirao 等人 (1987) 研究了与 2-[2-(2-{2-[2-(叔丁基二甲基甲硅烷基氧基)-乙氧基]-乙氧基}-乙氧基)-乙氧基]-乙醇在结构上相似的甲硅烷基醚的阴离子聚合,揭示了在具有特定性质的聚合物 (Hirao、Yamamoto、Takenaka、Yamaguchi 和 Nakahama,1987)。
安全和危害
未来方向
Organosilicon compounds are a topic of ongoing research, and new methods for their synthesis and applications are continually being developed. This particular compound, with its combination of a tert-butyl-dimethyl-silanyloxy group and repeating ethoxy groups, could potentially have interesting properties that may be worth exploring in future studies .
作用机制
Target of Action
This compound is a complex organosilicon compound, and its targets could be diverse depending on the context of its use .
Mode of Action
Organosilicon compounds like this one often interact with their targets through the silicon atom, which can form stable covalent bonds with a variety of other atoms .
Biochemical Pathways
Organosilicon compounds are often used in organic synthesis and medicinal chemistry, where they can participate in a wide variety of reactions .
Pharmacokinetics
Organosilicon compounds are generally known for their stability and resistance to metabolic degradation, which can influence their bioavailability .
Result of Action
The effects would likely depend on the specific targets and biochemical pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of moisture can lead to the hydrolysis of organosilicon compounds, potentially altering their activity . Furthermore, the pH and temperature of the environment can also influence the compound’s stability and reactivity .
生化分析
Biochemical Properties
2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. This compound interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a protecting group for hydroxyl functionalities in organic synthesis, thereby preventing unwanted reactions during complex synthetic procedures . The interactions between 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol and enzymes are typically non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling . Additionally, 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . The binding interactions often involve hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to moisture or acidic environments . Long-term studies have shown that 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol vary with different dosages in animal models. At low doses, this compound can enhance specific biochemical pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol, thereby affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of 2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol can influence its stability and efficacy in modulating cellular functions.
属性
IUPAC Name |
2-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O6Si/c1-16(2,3)23(4,5)22-15-14-21-13-12-20-11-10-19-9-8-18-7-6-17/h17H,6-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSLXAPIFUXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


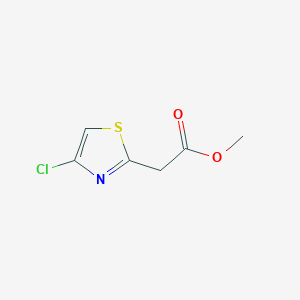

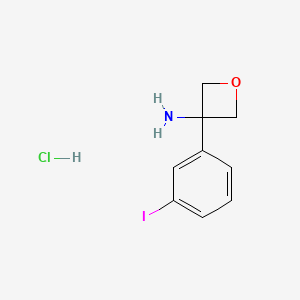



![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)
![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)
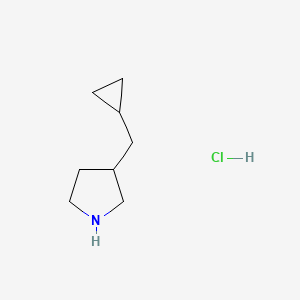
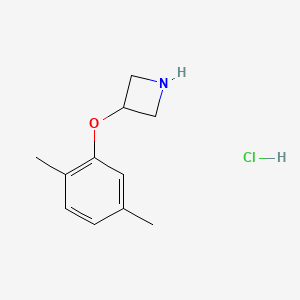
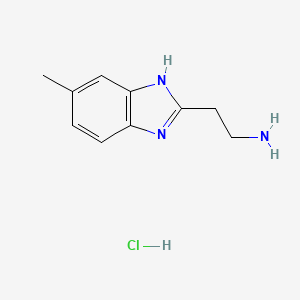
![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)
